2-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methoxyethoxy)aniline
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Overview
Description
2-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methoxyethoxy)aniline is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoropyrrolidine ring and a methoxyethoxy group attached to an aniline core. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methoxyethoxy)aniline typically involves multiple steps, starting with the preparation of the difluoropyrrolidine ring This can be achieved through the fluorination of a pyrrolidine precursor
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methoxyethoxy)aniline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized aniline derivatives, while substitution reactions can produce a variety of substituted aniline compounds.
Scientific Research Applications
2-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methoxyethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methoxyethoxy)aniline exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved in these interactions can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-Difluoropyrrolidin-1-yl)-4-methoxyaniline
- 2-(3,3-Difluoropyrrolidin-1-yl)-4-ethoxyaniline
- 2-(3,3-Difluoropyrrolidin-1-yl)-4-(2-ethoxyethoxy)aniline
Uniqueness
Compared to these similar compounds, 2-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methoxyethoxy)aniline is unique due to the presence of both the difluoropyrrolidine ring and the methoxyethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H18F2N2O2 |
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Molecular Weight |
272.29 g/mol |
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)-4-(2-methoxyethoxy)aniline |
InChI |
InChI=1S/C13H18F2N2O2/c1-18-6-7-19-10-2-3-11(16)12(8-10)17-5-4-13(14,15)9-17/h2-3,8H,4-7,9,16H2,1H3 |
InChI Key |
XRAURNMGFGQTAR-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)N)N2CCC(C2)(F)F |
Origin of Product |
United States |
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